1,4-Anhydro-beta-D-glucopyranose

Descripción

Molecular Configuration and Stereochemical Features

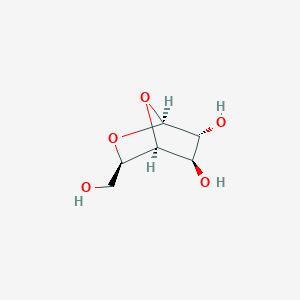

The molecular configuration of this compound exhibits remarkable stereochemical complexity arising from its bicyclic structure. According to PubChem database entries, the compound possesses the molecular formula C₆H₁₀O₅ with a molecular weight of 162.14 grams per mole. The systematic International Union of Pure and Applied Chemistry name for this compound is (1S,3R,4S,5R,6R)-3-(hydroxymethyl)-2,7-dioxabicyclo[2.2.1]heptane-5,6-diol, which precisely describes the stereochemical arrangement of all asymmetric centers within the bicyclic framework.

The stereochemical designation of this compound reflects the beta configuration at the anomeric center, indicating the spatial orientation of the glycosidic linkage formed between carbon-1 and carbon-4. This beta linkage creates a specific three-dimensional arrangement where the bridging oxygen atom occupies an axial position relative to the original pyranose ring system. The retention of three hydroxyl groups at positions corresponding to carbons 2, 3, and 6 of the original glucose unit maintains essential hydrogen bonding capabilities while the bicyclic constraint significantly restricts conformational flexibility.

The bicyclic framework generates a dioxabicyclo[2.2.1]heptane core structure, where two oxygen atoms serve as bridging elements in the seven-membered ring system. This structural motif creates significant ring strain that influences the compound's chemical reactivity and stability characteristics. The hydroxymethyl substituent at the bridgehead position introduces additional stereochemical complexity and provides sites for potential chemical modification or derivatization reactions.

Comparative Analysis of Anhydroglucose Isomers

The comparative analysis of anhydroglucose isomers reveals significant structural and functional differences between various positional isomers of anhydrosugar compounds. The this compound system can be contrasted with other well-characterized anhydrosugar derivatives, particularly the extensively studied 1,6-anhydro-beta-D-glucopyranose, commonly known as levoglucosan. While both compounds derive from D-glucose through intramolecular cyclization, the different bridging positions create dramatically different molecular architectures and properties.

The 1,6-anhydro-beta-D-glucopyranose isomer, with molecular formula C₆H₁₀O₅ and identical molecular weight to the 1,4-isomer, exhibits fundamentally different stereochemical characteristics. The 1,6-anhydro compound maintains a six-membered pyranose ring with an additional five-membered anhydro bridge, creating a bicyclic system with different ring strain characteristics compared to the 1,4-anhydro derivative. This structural difference significantly impacts the conformational preferences and chemical reactivity patterns of these isomeric compounds.

Research investigations utilizing ion mobility spectrometry have demonstrated that anhydrosugar isomers exhibit distinct collision cross-section values, reflecting their different three-dimensional conformations. These studies reveal that structural isomers of glucose derivatives, including anhydrosugar systems, can be distinguished based on their gas-phase conformational properties. The 1,4-anhydro system's more constrained bicyclic framework likely results in different mobility characteristics compared to the 1,6-anhydro isomer, although specific comparative data for these particular isomers requires further investigation.

Additionally, comparative analysis with related pentose-derived anhydrosugar systems provides valuable structural insights. The 1,4-anhydro-D-xylopyranose compound, with molecular formula C₅H₈O₄ and molecular weight 132.11 grams per mole, represents a structurally analogous system where the hydroxymethyl group is replaced by a hydrogen atom. This structural comparison highlights the role of the hydroxymethyl substituent in determining the overall molecular properties and potential reactivity patterns of anhydrosugar derivatives.

X-ray Crystallographic Studies and Conformational Analysis

The crystallographic characterization of anhydrosugar systems provides crucial insights into their solid-state conformational preferences and intermolecular packing arrangements. While specific crystallographic data for this compound remains limited in the available literature, extensive crystallographic studies of related anhydrosugar compounds offer valuable comparative information for understanding structural principles governing these bicyclic systems.

Comprehensive X-ray crystallographic investigations of 1,6-anhydro-beta-D-glucopyranose have revealed detailed structural information about anhydrosugar conformational behavior in different phases. These studies demonstrate that anhydrosugar compounds can exist in multiple crystalline forms, including plastic crystal phases, orientational glasses, and conventional crystalline arrangements. The structural analysis reveals that the bicyclic framework of anhydrosugar systems significantly constrains molecular flexibility while allowing for specific types of rotational motion in certain crystalline phases.

The crystallographic data for related anhydrosugar systems indicate that these compounds typically adopt conformations where the bicyclic framework minimizes intramolecular strain while maximizing intermolecular hydrogen bonding interactions. The hydroxyl groups present in the anhydrosugar structure serve as both hydrogen bond donors and acceptors, creating extensive three-dimensional hydrogen bonding networks in the crystalline state. These intermolecular interactions significantly influence the packing efficiency and stability of anhydrosugar crystals.

Molecular modeling studies complement crystallographic investigations by providing detailed information about conformational preferences and energy landscapes of anhydrosugar systems. Computational analysis reveals that the bicyclic constraint in anhydrosugar compounds creates significant barriers to conformational interconversion, resulting in well-defined preferred conformations. The dioxabicyclo framework characteristic of these systems exhibits specific puckering patterns that can be characterized using established ring puckering parameters such as the Cremer-Pople system.

The conformational analysis of anhydrosugar derivatives demonstrates that these compounds occupy specific regions of conformational space that are distinct from their parent monosaccharide precursors. The ring strain inherent in the bicyclic system creates energetic preferences for particular conformational arrangements while restricting access to alternative conformations. This conformational constraint has important implications for understanding the chemical reactivity and potential biological activity of anhydrosugar compounds.

Propiedades

IUPAC Name |

(1S,3R,4S,5R,6R)-3-(hydroxymethyl)-2,7-dioxabicyclo[2.2.1]heptane-5,6-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O5/c7-1-2-5-3(8)4(9)6(10-2)11-5/h2-9H,1H2/t2-,3-,4-,5-,6+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLVSHLOSMXGRKX-UKFBFLRUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C2C(C(C(O1)O2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]2[C@@H]([C@H]([C@@H](O1)O2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Key Reaction Scheme

- Starting from a suitably protected β-D-glucopyranosyl halide (usually chloride or bromide) at the anomeric position.

- The hydroxyl group at C4 is free or selectively deprotected.

- Treatment with a strong base (e.g., sodium hydride) generates the C1 alkoxide.

- Intramolecular nucleophilic attack on the C4 leaving group forms the 1,4-anhydro bridge, yielding 1,4-anhydro-beta-D-glucopyranose derivatives.

Protective Group Strategies

- Benzyl (Bn) groups are commonly used to protect hydroxyl groups at positions other than C4 to prevent side reactions.

- The choice of solvent critically affects the reaction outcome:

- Tetrahydrofuran (THF) favors cyclization, yielding up to 93% of the desired anhydro sugar.

- Dimethyl sulfoxide (DMSO) predominantly leads to elimination products rather than cyclization, with only ~8% yield of anhydro sugar.

Reaction Conditions and Yields

| Parameter | Details | Outcome/Yield |

|---|---|---|

| Base | Sodium hydride (NaH) | Efficient deprotonation |

| Solvent | THF preferred over DMSO | THF: ~93% yield; DMSO: ~8% |

| Temperature | Reflux in THF | Promotes cyclization |

| Protective groups | 2,3,6-tri-O-benzyl | Enhances selectivity |

| Product isolation | Filtration, evaporation, hydrogenolysis for deprotection | High purity this compound |

Summary Table of Preparation Methods

Research Findings and Notes

- The solvent effect is critical: THF strongly favors cyclization over elimination, likely due to its aprotic and moderately polar nature facilitating intramolecular nucleophilic attack.

- Protective group choice influences both reactivity and stereoselectivity. Benzyl groups at O-2, O-3, and O-6 positions reduce undesired side reactions and stabilize intermediates.

- Attempts to synthesize 1,4-anhydro sugars with all endo substituents (such as 1,4-anhydro-α-D-mannopyranose) reveal that conditions successful for glucose analogs may lead to elimination or low yields in epimers, highlighting the need for tailored conditions.

- Deprotection of benzyl groups is typically achieved by catalytic hydrogenolysis (e.g., Pd(OH)2/C under hydrogen atmosphere), yielding the free this compound in high purity and good yield.

Análisis De Reacciones Químicas

Types of Reactions

1,4-Anhydro-beta-D-glucopyranose undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form levoglucosenone, a valuable intermediate for the synthesis of other chemicals.

Reduction: Reduction reactions can convert it into different sugar alcohols.

Substitution: It can react with thiols in the presence of catalysts to form thioglycosides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include nitric acid and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution: Zinc iodide or trimethylsilyl triflate are used as catalysts for substitution reactions.

Major Products

Levoglucosenone: Formed through oxidation.

Thioglycosides: Formed through substitution reactions with thiols.

Aplicaciones Científicas De Investigación

Scientific Research Applications

- Biomass Burning Tracer :

- Bioethanol Production :

-

Chemical Synthesis :

- 1,4-Anhydro-beta-D-glucopyranose is a precursor for synthesizing various high-value chemicals. Through oxidation, it can be converted into levoglucosenone, which is valuable in organic synthesis and pharmaceutical applications.

- Enzymatic Reactions :

Case Study 1: Atmospheric Chemistry

In studies focusing on atmospheric chemistry, this compound has been identified as a key tracer for understanding the impact of biomass burning on air quality. Researchers have utilized this compound to analyze particulate matter collected from various environments, providing insights into pollution sources and their effects on climate change.

Case Study 2: Biofuel Production

A research project demonstrated the efficiency of converting lignocellulosic biomass into bioethanol using this compound as an intermediate. The study highlighted the yield improvements achieved through optimized fermentation processes, showcasing its potential to enhance biofuel production sustainability.

Mecanismo De Acción

The mechanism of action of 1,4-anhydro-beta-D-glucopyranose involves its conversion into various high-value chemicals through chemical, catalytic, and biochemical processes. The compound’s unique structure, with a 1,6-anhydro bridge, allows it to undergo specific reactions under mild acidic conditions, leading to the formation of valuable intermediates . The molecular targets and pathways involved in these processes include the activation of hydroxyl groups and the opening of the anhydro bridge .

Comparación Con Compuestos Similares

Structural and Functional Differences

The table below highlights key structural and functional differences between 1,4-anhydro-beta-D-glucopyranose and related anhydro sugars:

Key Observations:

- In contrast, 1,6-anhydro derivatives (e.g., levoglucosan) are more thermally stable and serve as precursors for bio-based polymers .

- Substituent Effects: Azido and acetyl groups (e.g., in 3,4-di-O-acetyl-1,6-anhydro-2-azido-2-deoxy-beta-D-glucopyranose) increase hydrophobicity and enable site-specific modifications, making them valuable in drug development .

- Solubility: 1,4-Anhydro derivatives generally exhibit lower water solubility than their non-cyclic counterparts due to reduced polarity. Dianhydro compounds (e.g., 1,4:3,6-Dianhydro-alpha-D-glucopyranose) show even lower solubility due to increased structural rigidity .

Physical and Thermodynamic Data

The following thermodynamic properties are available for related compounds:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.